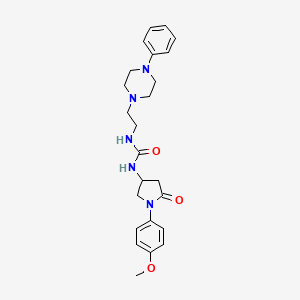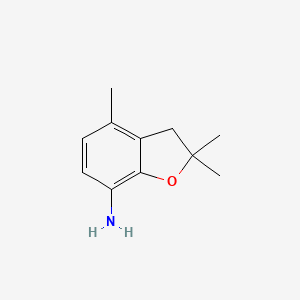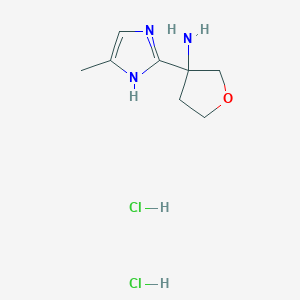
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2031269-25-5 . It has a molecular weight of 226.11 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds has been a subject of interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of “3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride” can be represented by the Inchi Code: 1S/C7H11N3O.2ClH/c8-7(1-4-11-5-7)6-9-2-3-10-6;;/h2-3H,1,4-5,8H2,(H,9,10);2*1H .Chemical Reactions Analysis
The chemical reactions involving imidazole compounds are diverse due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 226.11 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . For example, certain derivatives have shown significant activity against E. coli .
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity . This makes them potential candidates for the development of new drugs to treat mycobacterial infections.
Anti-inflammatory Activity
Imidazole compounds have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Activity
Imidazole derivatives have been reported to exhibit antitumor activity . This indicates their potential use in cancer therapy.
Antidiabetic Activity
Imidazole compounds have also been found to show antidiabetic activity . This suggests they could be used in the development of new treatments for diabetes.
Anti-allergic Activity
Imidazole derivatives have been reported to have anti-allergic properties . This suggests potential applications in the treatment of allergic reactions.
Antipyretic Activity
Imidazole compounds have been found to possess antipyretic (fever-reducing) properties . This indicates their potential use in the treatment of fever.
Antioxidant Activity
Imidazole derivatives have been reported to exhibit antioxidant activity . This suggests they could be used in the development of new treatments for conditions related to oxidative stress.
Safety And Hazards
Zukünftige Richtungen
Imidazole compounds have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . They are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of regiocontrolled synthesis of substituted imidazoles .
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-10-7(11-6)8(9)2-3-12-5-8;;/h4H,2-3,5,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCZCZQKUHVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2(CCOC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)
![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

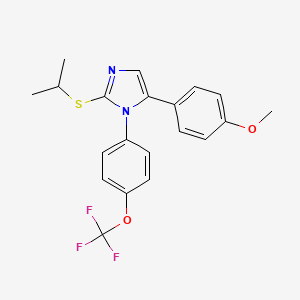

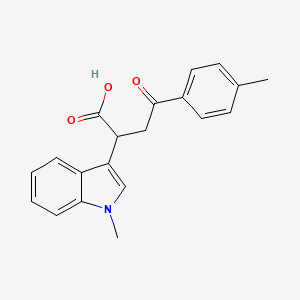
![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)
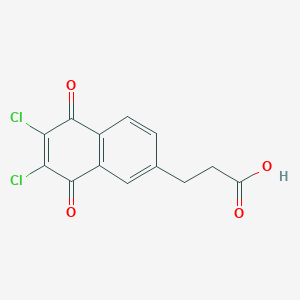
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)
